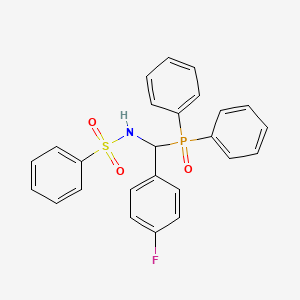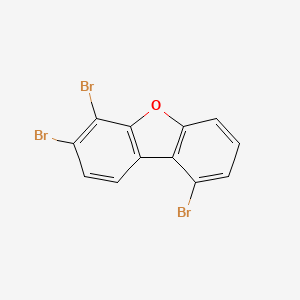
3,4,9-Tribromo-dibenzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,9-Tribromo-dibenzofuran is a brominated derivative of dibenzofuran, an aromatic heterocyclic compound Dibenzofurans are known for their tricyclic structure, which consists of two benzene rings fused to a central furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,9-Tribromo-dibenzofuran typically involves the bromination of dibenzofuran. One common method is the electrophilic aromatic substitution reaction, where dibenzofuran is treated with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar reaction conditions as in laboratory synthesis. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the bromination process.
Chemical Reactions Analysis
Types of Reactions
3,4,9-Tribromo-dibenzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dibenzofuran-3,4,9-trione.
Reduction: Reduction reactions can remove bromine atoms, yielding dibenzofuran or partially brominated derivatives.
Substitution: Nucleophilic substitution reactions can replace bromine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Dibenzofuran-3,4,9-trione.
Reduction: Dibenzofuran or partially brominated dibenzofurans.
Substitution: Functionalized dibenzofurans with various substituents.
Scientific Research Applications
3,4,9-Tribromo-dibenzofuran has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 3,4,9-Tribromo-dibenzofuran involves its interaction with molecular targets through its bromine atoms and aromatic structure. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dibenzofuran: The parent compound without bromine atoms.
3,4,7-Tribromo-dibenzofuran: Another brominated derivative with bromine atoms at different positions.
Dibenzodioxin: A structurally related compound with oxygen atoms in place of some carbon atoms.
Uniqueness
3,4,9-Tribromo-dibenzofuran is unique due to its specific bromination pattern, which imparts distinct chemical reactivity and potential applications. The position of the bromine atoms influences the compound’s electronic properties and interactions with other molecules, making it valuable for targeted research and industrial applications.
Properties
CAS No. |
617707-47-8 |
|---|---|
Molecular Formula |
C12H5Br3O |
Molecular Weight |
404.88 g/mol |
IUPAC Name |
1,6,7-tribromodibenzofuran |
InChI |
InChI=1S/C12H5Br3O/c13-7-2-1-3-9-10(7)6-4-5-8(14)11(15)12(6)16-9/h1-5H |
InChI Key |
GBYQYPVLPRNFEC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C3=C(O2)C(=C(C=C3)Br)Br)C(=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


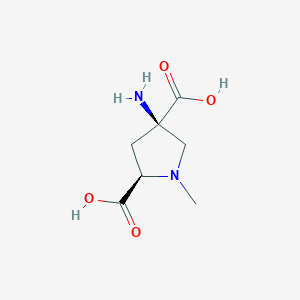

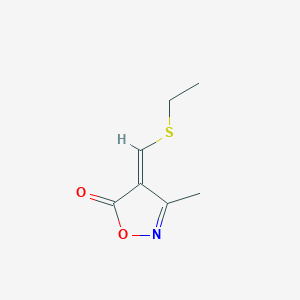

![1-Ethyl-2,3-dioxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B12878142.png)
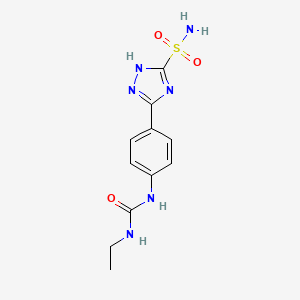
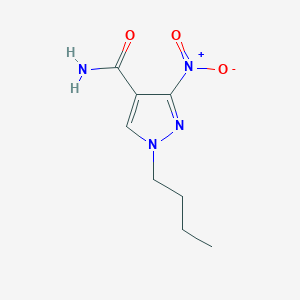
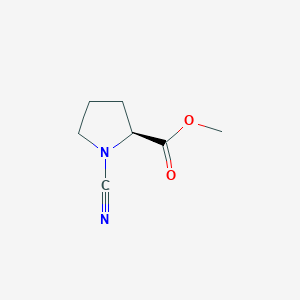
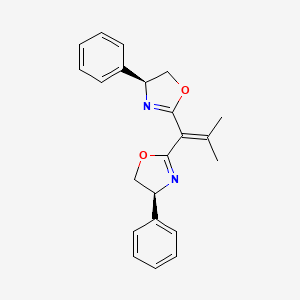
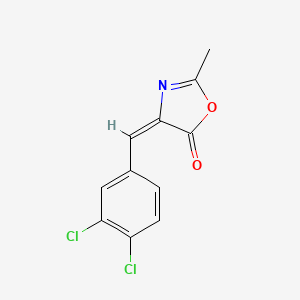
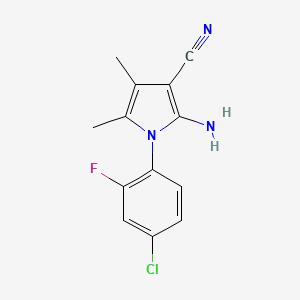

![3,6-Dibromo-2-(propan-2-yl)pyrazolo[1,5-a]pyridine](/img/structure/B12878198.png)
